Technical Guide: 5-Bromo-6-fluorobenzo[c]thiadiazole
Technical Guide: 5-Bromo-6-fluorobenzo[c]thiadiazole
This guide is structured as a high-level technical dossier for research and development professionals. It moves beyond basic constants to integrate molecular weight into synthesis validation, quality control, and functional application.
CAS: 1242336-51-1 | Formula: C₆H₂BrFN₂S[1][2]
Executive Summary
5-Bromo-6-fluorobenzo[c]thiadiazole is a privileged scaffold in both medicinal chemistry and organic electronics.[1] In drug discovery, it serves as a lipophilic, metabolically stable bioisostere for quinoxaline and benzimidazole moieties, often used to modulate potency and pharmacokinetic profiles via the "Fluorine Scan" strategy. In materials science, it acts as an electron-deficient acceptor unit for tuning bandgaps in donor-acceptor copolymers.[1]
This guide focuses on the critical physicochemical parameters, specifically Molecular Weight (MW) , as the anchor for synthesis validation, isotopic characterization, and stoichiometry control.
Physicochemical Characterization
Precise knowledge of molecular weight is not merely for molarity calculations; in the context of brominated heterocycles, it is the primary tool for mass spectrometric validation due to the distinct isotopic signature of Bromine.
Molecular Weight & Isotopic Profile
The presence of Bromine (
| Parameter | Value | Technical Note |
| Average Molecular Weight | 233.06 g/mol | Used for stoichiometric calculations (reagent weighing).[1] |
| Monoisotopic Mass ( | 231.9106 Da | The base peak in high-resolution MS (HRMS).[1] |
| Isotope Mass ( | 233.9086 Da | The [M+2] peak, approx. 97% intensity of the base peak. |
| Exact Mass | 231.9106 | Calculated for C₆H₂ |
Calculated Properties for Drug Design
| Property | Value | Implication |
| cLogP | ~2.6 | Moderate lipophilicity; suitable for CNS penetration or intracellular targets.[1] |
| TPSA | 41.5 Ų | Low polar surface area suggests high passive permeability.[1] |
| H-Bond Donors | 0 | No donors limits non-specific binding; relies on acceptors (N, F).[1] |
| H-Bond Acceptors | 3 | The thiadiazole nitrogens and fluorine atom.[1] |
Synthesis & Experimental Protocol
While direct bromination of fluorobenzothiadiazole is possible, it often yields regioisomeric mixtures (4- vs 5-bromo).[1] The Ring Closure Method is the "Gold Standard" for generating the 5-bromo-6-fluoro isomer with high regiochemical fidelity.[1]
Synthesis Workflow (Graphviz)
The following pathway describes the construction of the thiadiazole ring from a diamine precursor.
Figure 1: Regioselective synthesis via ring closure of phenylenediamine precursors.
Detailed Protocol: Ring Closure
Objective: Synthesize 5-bromo-6-fluorobenzo[c]thiadiazole from 4-bromo-5-fluoro-1,2-phenylenediamine.
Reagents:
-
Precursor: 4-Bromo-5-fluoro-1,2-phenylenediamine (1.0 eq)[1]
-
Cyclizing Agent: Thionyl Chloride (SOCl₂, 3.0 eq) or N-Thionylaniline (1.2 eq)
-
Base: Triethylamine (TEA, 4.0 eq) or Pyridine
-
Solvent: Dichloromethane (DCM) or Toluene (anhydrous)
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with 4-bromo-5-fluoro-1,2-phenylenediamine (1.0 eq) and anhydrous DCM under Nitrogen atmosphere.
-
Base Addition: Cool to 0°C and add TEA (4.0 eq) dropwise. Stir for 15 minutes to ensure deprotonation/solubilization.
-
Cyclization: Add SOCl₂ (3.0 eq) dropwise over 20 minutes. Caution: Exothermic reaction with HCl gas evolution.
-
Reflux: Allow the mixture to warm to room temperature, then reflux (40°C for DCM, 80°C if Toluene) for 4-6 hours. Monitor by TLC (Hexane/EtOAc 8:2) or LC-MS.[1][3]
-
Quench: Cool to RT and quench carefully with saturated NaHCO₃ solution.
-
Workup: Extract with DCM (3x). Wash combined organics with water and brine. Dry over Na₂SO₄ and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexane). The product is typically a white to off-white solid.[1]
Analytical Validation (Quality Control)
This section details how to use Molecular Weight and fragmentation patterns to validate the synthesized compound.
Mass Spectrometry (LC-MS/GC-MS)
The molecular weight is the primary checkpoint.[1]
-
Ionization: ESI+ (Electrospray Ionization) or EI (Electron Impact).
-
Parent Ion (
):-
Look for m/z 232.9 (corresponding to
Br) and m/z 234.9 (corresponding to Br). -
Acceptance Criteria: The intensity ratio of 232.9 to 234.9 must be approximately 1:1 . Any deviation suggests contamination (e.g., with the non-brominated analog, MW ~154).
-
Fragmentation Logic
In MS/MS or EI experiments, the benzothiadiazole core undergoes specific cleavage.
Figure 2: Primary fragmentation pathways for structural confirmation.[1]
NMR Spectroscopy[1]
-
¹H NMR (CDCl₃): Expect two distinct singlets (or doublets with small J coupling) in the aromatic region (~7.8 - 8.5 ppm).
-
¹⁹F NMR: A single peak around -110 to -120 ppm (relative to CFCl₃).[1]
Applications in Drug Development
The 5-bromo-6-fluoro substitution pattern is strategic for Late-Stage Functionalization (LSF).[1]
-
Bioisosterism: The benzothiadiazole ring mimics the pteridine or quinoxaline ring systems found in cofactors (like folate) and kinase inhibitors, but with altered H-bond capability and lipophilicity.
-
Metabolic Stability: The C6-Fluorine atom blocks metabolic oxidation at a typically labile position, extending the half-life (
) of the drug candidate. -
Library Generation: The C5-Bromine serves as a versatile handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to attach diversity elements (R-groups) during Lead Optimization.[1]
Example Reaction:
Suzuki Coupling: 5-Bromo-6-fluorobenzo[c]thiadiazole + Aryl-Boronic Acid
5-Aryl-6-fluorobenzo[c]thiadiazole.[1]
References
-
Synthesis of Benzothiadiazoles: Neto, B. A. D., et al. "Benzothiadiazole derivatives as fluorescence imaging probes: Beyond the classical scaffold." Journal of Organic Chemistry, 2022.
-
Bioisosterism in Drug Design: Patani, G. A., & LaVoie, E. J. "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews, 1996.
-
Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.
-
Compound Data: PubChem CID 67127121 (Related Analog Data).
-
General Protocol for Ring Closure: Pilgram, K., et al. "Reaction of 1,2-diamines with thionyl chloride." Journal of Organic Chemistry, 1970.
